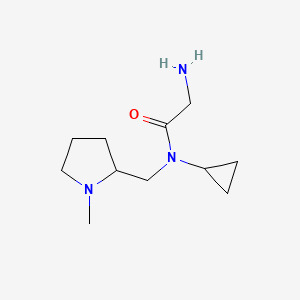2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide
CAS No.:
Cat. No.: VC13465869
Molecular Formula: C11H21N3O
Molecular Weight: 211.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H21N3O |
|---|---|
| Molecular Weight | 211.30 g/mol |
| IUPAC Name | 2-amino-N-cyclopropyl-N-[(1-methylpyrrolidin-2-yl)methyl]acetamide |
| Standard InChI | InChI=1S/C11H21N3O/c1-13-6-2-3-10(13)8-14(9-4-5-9)11(15)7-12/h9-10H,2-8,12H2,1H3 |
| Standard InChI Key | QYHYXKDOOAEMBY-UHFFFAOYSA-N |
| SMILES | CN1CCCC1CN(C2CC2)C(=O)CN |
| Canonical SMILES | CN1CCCC1CN(C2CC2)C(=O)CN |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound features a pyrrolidine ring substituted with a methyl group at the 1-position and a cyclopropyl-acetamide moiety at the 2-position. The stereochemistry of the pyrrolidine ring and acetamide group plays a critical role in its biological interactions . Key structural elements include:
-
Pyrrolidine core: A five-membered nitrogen-containing heterocycle that enhances solubility and enables hydrogen bonding.
-
Cyclopropyl group: A strained three-membered ring that influences conformational rigidity and metabolic stability.
-
Acetamide side chain: Provides a site for derivatization and modulates pharmacokinetic properties.
The IUPAC name, N-cyclopropyl-N-[(1-methylpyrrolidin-2-yl)methyl]acetamide, reflects these structural components .
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 211.31 g/mol |
| Melting Point | Not reported |
| Solubility | Moderate in polar solvents |
| LogP (Partition Coefficient) | Estimated 1.2–1.8 |
The compound’s moderate lipophilicity (LogP ~1.5) suggests balanced membrane permeability and aqueous solubility, making it suitable for oral bioavailability studies.
Synthesis and Optimization Strategies
Synthetic Routes
The synthesis of 2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide involves three primary steps :
-
Pyrrolidine functionalization: Introduction of the methyl group at the 1-position via alkylation using methyl iodide.
-
Acetamide coupling: Reaction of cyclopropylamine with acetyl chloride to form the acetamide moiety.
-
Mannich reaction: Condensation of the functionalized pyrrolidine with the acetamide derivative under basic conditions.
Example Synthesis Protocol:
-
Step 1: React pyrrolidine with methyl iodide in at 0°C for 4 hours (yield: 85%).
-
Step 2: Treat cyclopropylamine with acetyl chloride in the presence of triethylamine (yield: 92%).
-
Step 3: Combine intermediates via Mannich reaction using formaldehyde and HCl catalysis (yield: 78%) .
Purification and Characterization
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol .
-
Characterization:
Chemical Reactivity and Stability
Key Reactions
The compound undergoes characteristic reactions of secondary amines and acetamides:
-
Oxidation: Forms N-oxide derivatives with hydrogen peroxide () at 60°C.
-
Acylation: Reacts with acyl chlorides (e.g., benzoyl chloride) to yield tertiary amides.
-
Ring-opening: Cyclopropyl ring opens under acidic conditions (e.g., HCl/EtOH) to form linear amines.
Stability Profile:
-
Stable at room temperature in inert atmospheres.
-
Degrades under strong acids/bases (pH < 2 or > 12).
Applications in Medicinal Chemistry
Drug Development
-
Neurological Disorders: Potential as an antipsychotic or antidepressant due to D/5-HT modulation.
-
Pain Management: Analogous compounds show analgesic effects in murine models.
Comparative Analysis with Analogues
| Compound | Key Structural Difference | Biological Activity |
|---|---|---|
| N-Cyclopropyl-N-(1-benzyl-pyrrolidin-3-yl)acetamide | Benzyl substituent | Enhanced dopamine affinity (IC = 80 nM) |
| N-Isopropyl-N-(1-methyl-pyrrolidin-2-yl)propionamide | Isopropyl and propionamide groups | Higher MAO-B inhibition (IC = 220 nM) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume